molecular formula C15H21BrClN3O3S B2540263 5-bromo-2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide CAS No. 2034422-13-2

5-bromo-2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2540263
CAS RN: 2034422-13-2
M. Wt: 438.77
InChI Key: GQOJBDNFFKPTEH-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a chemical compound with the molecular formula CHBrClNO . It has an average mass of 262.531 Da and a monoisotopic mass of 260.955597 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with bromine, chlorine, nitrogen, and oxygen atoms attached to a benzamide core . The exact structure would need to be determined through methods such as X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 262.531 Da and a monoisotopic mass of 260.955597 Da . Further properties would need to be determined experimentally.

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview

Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents.

Role of 5-Bromo-2-Chloro-N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide

This compound belongs to the class of organoboron reagents used in SM coupling. Let’s explore its properties and applications:

Properties:: Mechanism:: Applications::

properties

IUPAC Name

5-bromo-2-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClN3O3S/c1-19(2)24(22,23)20-7-5-11(6-8-20)10-18-15(21)13-9-12(16)3-4-14(13)17/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOJBDNFFKPTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide

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